

Application Notes: GPR55-Mediated Calcium Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GPR55 agonist 4

Cat. No.: B12384335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a significant target in various physiological and pathological processes. Unlike classical cannabinoid receptors (CB1 and CB2), GPR55 activation initiates a distinct signaling cascade, a key event of which is the mobilization of intracellular calcium.^{[1][2]} This makes calcium imaging a crucial tool for studying GPR55 function and for screening potential agonists and antagonists. These application notes provide a detailed protocol for conducting calcium imaging experiments to measure GPR55 activation by agonists, along with a summary of expected quantitative data and a visual representation of the underlying signaling pathway and experimental workflow.

Activation of GPR55 by various ligands, including certain cannabinoids and lysophospholipids, triggers a signaling pathway that involves Gαq and Gα12 proteins.^{[1][2][3]} This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The Gα12 pathway further engages RhoA, which has also been implicated in the observed calcium transient.

Data Presentation

The following tables summarize quantitative data on the increase in intracellular calcium concentration ($[Ca^{2+}]_i$) following the application of various GPR55 agonists in different cell lines.

Table 1: GPR55 Agonist-Induced Increase in Intracellular Calcium in HEK293 Cells Transiently Expressing Human GPR55 (hGPR55)

Agonist	Concentration (μ M)	Average Increase in $[Ca^{2+}]_i$ (nM)
Δ 9-THC	5	~100
Δ 9-THC	3	~50
Methanandamide (MEA)	5	~100
Anandamide (AEA)	5	~45
JWH015	3	~100
L- α -lysophosphatidylinositol (LPI)	10	Biphasic mobilization

Data sourced from studies utilizing fura-2 based calcium imaging.

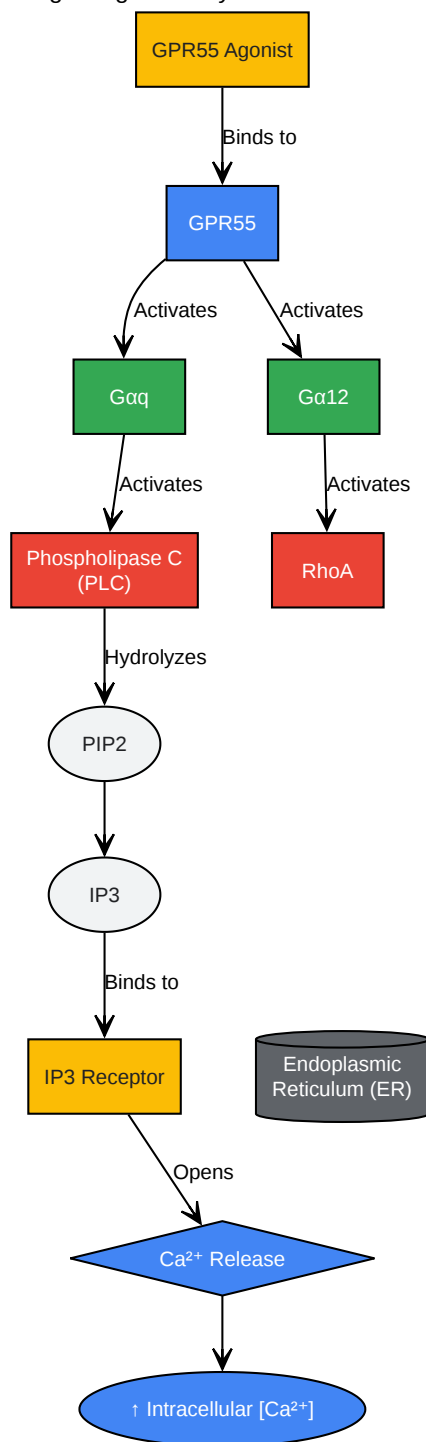
Table 2: GPR55 Agonist-Induced Increase in Intracellular Calcium in Other Cell Types

Cell Type	Agonist	Concentration (μ M)	Average Increase in $[Ca^{2+}]_i$ (nM)
CHO cells stably expressing hGPR55	Δ 9-THC	5	240 ± 100
Large Dorsal Root Ganglion (DRG) Neurons	Δ 9-THC	5	200 ± 60
Large Dorsal Root Ganglion (DRG) Neurons	JWH015	3	400 ± 200

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of GPR55, leading to an increase in intracellular calcium.

GPR55 Signaling Pathway for Calcium Mobilization

[Click to download full resolution via product page](#)

Caption: GPR55 signaling cascade leading to calcium release.

Experimental Protocols

Protocol: Calcium Imaging of GPR55 Activation in Adherent Cells

This protocol outlines the steps for measuring intracellular calcium changes in adherent cells (e.g., HEK293 or CHO cells expressing GPR55) using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

- Adherent cells expressing GPR55 plated in a 96-well black, clear-bottom plate or on glass-bottom dishes.
- GPR55 agonist of interest (e.g., Δ^9 -THC, JWH015, LPI).
- Fluo-4 AM (acetoxymethyl ester) calcium indicator.
- Pluronic F-127.
- Anhydrous DMSO.
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
- Probenecid (optional, to prevent dye extrusion).
- Fluorescence plate reader or microscope capable of kinetic reading with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm).

Procedure:

- Cell Plating:
 - The day before the experiment, seed the GPR55-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

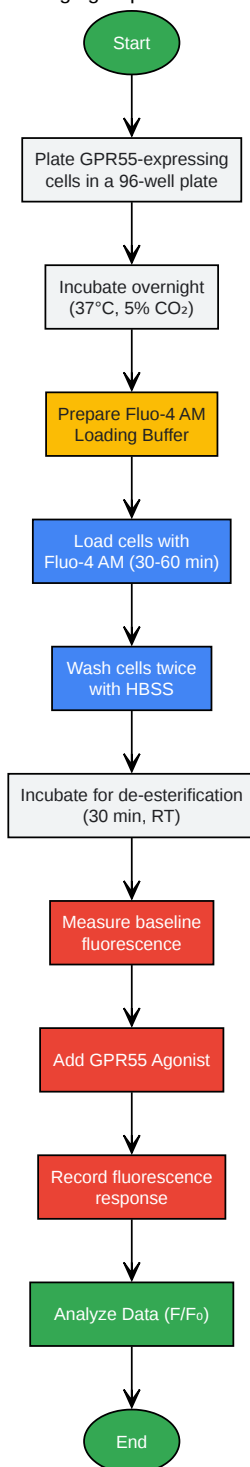
- Preparation of Reagents:
 - Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
 - Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
 - Loading Buffer: Prepare a loading buffer by diluting the Fluo-4 AM stock solution and Pluronic F-127 stock solution into HBSS to final concentrations of 2-5 μ M and 0.02%, respectively. If using, add probenecid to a final concentration of 1-2.5 mM.
- Cell Loading with Fluo-4 AM:
 - Remove the growth medium from the wells.
 - Wash the cells once with HBSS.
 - Add 100 μ L of the loading buffer to each well.
 - Incubate the plate at 37°C for 30-60 minutes in the dark.
- Washing:
 - Remove the loading buffer.
 - Wash the cells twice with HBSS to remove any extracellular dye.
 - Add 100 μ L of HBSS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the Fluo-4 AM.
- Calcium Measurement:
 - Place the plate in the fluorescence plate reader.
 - Set the instrument to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

- Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
- Add the GPR55 agonist at the desired concentration (prepared in HBSS). Many instruments have automated injection capabilities.
- Continue to record the fluorescence intensity for several minutes to capture the peak response and subsequent return to baseline.
- Data Analysis:
 - The change in fluorescence is typically expressed as a ratio (F/F_0), where F is the fluorescence at any given time point and F_0 is the baseline fluorescence before agonist addition.
 - The peak fluorescence response can be used to determine the potency (EC_{50}) and efficacy (E_{max}) of the agonist.

Experimental Workflow

The following diagram provides a visual representation of the key steps in the calcium imaging protocol.

Calcium Imaging Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the GPR55 calcium imaging assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: GPR55-Mediated Calcium Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384335#calcium-imaging-protocol-using-gpr55-agonist-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com